molecular formula C13H15ClN2 B11779773 2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B11779773
M. Wt: 234.72 g/mol
InChI Key: HJJBRCLZNSEPPG-UHFFFAOYSA-N
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Description

2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can be achieved through a multicomponent condensation reaction. This involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction typically proceeds under mild conditions with the use of triethylamine as a catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-isobutyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

2-chloro-4-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C13H15ClN2/c1-8(2)6-10-9-4-3-5-12(9)16-13(14)11(10)7-15/h8H,3-6H2,1-2H3

InChI Key

HJJBRCLZNSEPPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=NC2=C1CCC2)Cl)C#N

Origin of Product

United States

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